2-Pyridinamine, 5-ethyl-4,6-dimethyl-
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Overview
Description
5-Ethyl-4,6-dimethylpyridin-2-amine is a heterocyclic organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The structure of 5-Ethyl-4,6-dimethylpyridin-2-amine consists of a pyridine ring substituted with ethyl and methyl groups, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,6-dimethylpyridin-2-amine can be achieved through various methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with ethylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of 5-Ethyl-4,6-dimethylpyridin-2-amine may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4,6-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium amide (NaNH2).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
5-Ethyl-4,6-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-4,6-dimethylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-5,6-dimethylpyridin-2-amine: Similar structure with an ethyl group at the nitrogen atom instead of the pyridine ring.
4,6-Dimethylpyridin-2-amine: Lacks the ethyl group, leading to different chemical and biological properties.
5-Bromo-4,6-dimethylpyridin-2-amine: Contains a bromine atom, which can significantly alter its reactivity and applications.
Uniqueness
5-Ethyl-4,6-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyridine ring can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C9H14N2 |
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Molecular Weight |
150.22 g/mol |
IUPAC Name |
5-ethyl-4,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-4-8-6(2)5-9(10)11-7(8)3/h5H,4H2,1-3H3,(H2,10,11) |
InChI Key |
HLXHZLJUDVPVFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C=C1C)N)C |
Origin of Product |
United States |
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